molecular formula C21H19N3O4S B2993809 2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 953245-36-8

2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2993809
CAS No.: 953245-36-8
M. Wt: 409.46
InChI Key: QDKZGJFZLJAHNY-UHFFFAOYSA-N
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Description

2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves multiple steps. One common method includes the condensation of 2-aminobenzothiazole with diethylamine, followed by the introduction of the isoindoline moiety through a series of reactions involving phthalic anhydride. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(diethylamino)-1,3-benzothiazol-6-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate apart from similar compounds is its unique combination of the benzothiazole and isoindoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(diethylamino)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-23(4-2)21-22-16-10-9-13(11-17(16)29-21)28-18(25)12-24-19(26)14-7-5-6-8-15(14)20(24)27/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKZGJFZLJAHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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